Methyl 4-((2-amino-4-chlorophenyl)amino)piperidine-1-carboxylate
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Overview
Description
Methyl 4-((2-amino-4-chlorophenyl)amino)piperidine-1-carboxylate is an organic compound that belongs to the class of piperidinecarboxylic acids. This compound contains a piperidine ring, which is a six-membered ring containing one nitrogen atom, and a carboxylate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((2-amino-4-chlorophenyl)amino)piperidine-1-carboxylate typically involves the reaction of 2-amino-4-chloroaniline with piperidine-1-carboxylic acid methyl ester. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate. The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((2-amino-4-chlorophenyl)amino)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Conversion to amino derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Methyl 4-((2-amino-4-chlorophenyl)amino)piperidine-1-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 4-((2-amino-4-chlorophenyl)amino)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-((4-methylpyridin-2-yl)amino)piperidine-1-carboxylate: Another piperidinecarboxylic acid derivative with similar structural features.
tert-Butyl 4-((2-amino-5-methylphenyl)amino)piperidine-1-carboxylate: A related compound with a different substituent on the aromatic ring.
Uniqueness
Methyl 4-((2-amino-4-chlorophenyl)amino)piperidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and the amino group on the aromatic ring can influence its reactivity and interactions with biological targets .
Properties
CAS No. |
85391-82-8 |
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Molecular Formula |
C13H18ClN3O2 |
Molecular Weight |
283.75 g/mol |
IUPAC Name |
methyl 4-(2-amino-4-chloroanilino)piperidine-1-carboxylate |
InChI |
InChI=1S/C13H18ClN3O2/c1-19-13(18)17-6-4-10(5-7-17)16-12-3-2-9(14)8-11(12)15/h2-3,8,10,16H,4-7,15H2,1H3 |
InChI Key |
CNBDZKABFKMZQQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)N1CCC(CC1)NC2=C(C=C(C=C2)Cl)N |
Origin of Product |
United States |
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